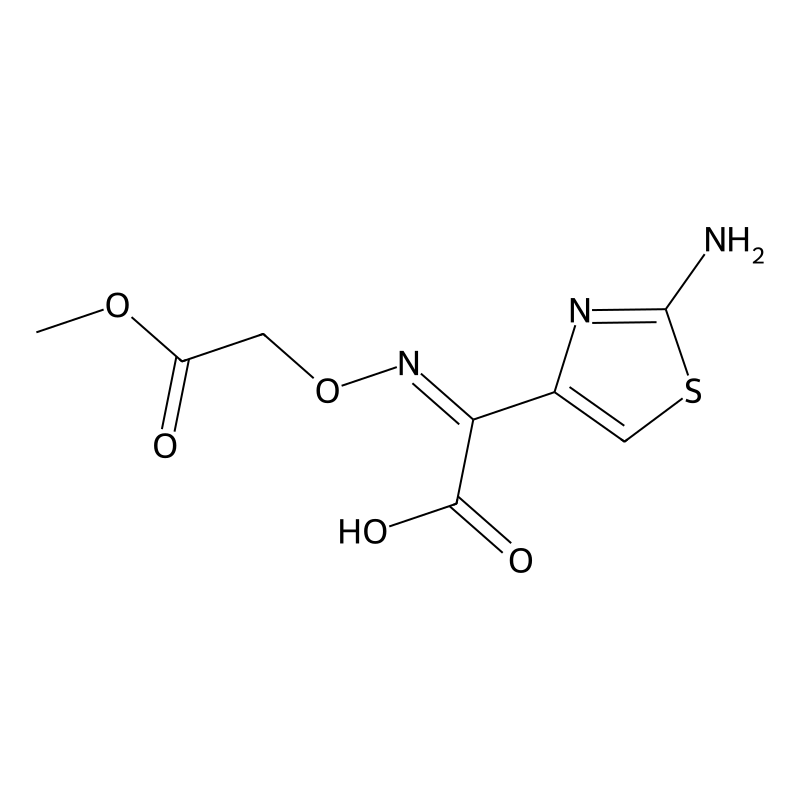

(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antimicrobial Activity Studies

- Understanding mechanisms of resistance: Research explores how bacteria develop resistance to Cefixime, allowing scientists to develop strategies to combat this growing problem.

- Evaluating efficacy against emerging pathogens: Studies investigate the effectiveness of Cefixime against newly discovered or evolving bacterial strains, informing treatment decisions and guiding the development of new antibiotics.

- Combination therapies: Research explores the use of Cefixime in combination with other antibiotics to potentially enhance efficacy and overcome resistance.

Pharmacokinetic and Pharmacodynamic Studies

- Absorption, distribution, metabolism, and excretion (ADME) profiles: Research investigates how the body absorbs, distributes, metabolizes, and excretes Cefixime, informing dosage regimens and potential drug interactions.

- Correlation between drug concentration and therapeutic effect: Studies establish the relationship between Cefixime blood levels and its effectiveness in treating infections, aiding in optimizing treatment strategies.

Animal Model Studies

- Evaluating efficacy in animal models of infection: Researchers use animal models to evaluate the effectiveness of Cefixime against various bacterial infections, providing insights before human clinical trials.

- Investigating potential side effects: Animal studies can help identify potential side effects of Cefixime before human trials, allowing for early assessment and mitigation strategies.

(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid is a chemical compound characterized by the molecular formula C₈H₉N₃O₅S and a molecular weight of 259.24 g/mol. This compound features a thiazole ring, which is notable for its biological activity, particularly in medicinal chemistry. The compound is recognized by its CAS Number 80544-17-8 and has unique structural properties that contribute to its potential applications in various fields, including pharmaceuticals and biochemistry.

(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid itself does not possess antibiotic activity. It serves as a precursor for ceftioxime, which works by inhibiting bacterial cell wall synthesis. Ceftioxime binds to penicillin-binding proteins (PBPs) essential for building the bacterial cell wall. This binding prevents the formation of a strong peptidoglycan layer, weakening the cell wall and leading to bacterial cell death [].

General safety precautions for handling beta-lactam antibiotics include:

- Wearing gloves, safety glasses, and protective clothing to avoid skin contact.

- Working in a well-ventilated fume hood.

- Properly disposing of waste according to laboratory regulations.

- Imine Formation: The carboxylic acid group can be converted into an imine under acidic or basic conditions, facilitating further reactions with nucleophiles.

- Nucleophilic Substitution: The thiazole ring can engage in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

One synthesis pathway involves the reaction of 2-aminothiazole with 2-methoxy-2-oxoacetaldehyde, followed by the introduction of chloroacetic acid, leading to the formation of the desired compound through a series of steps involving condensation and substitution reactions .

Research indicates that (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid exhibits significant biological properties. It has shown potential as an antioxidant, with studies demonstrating its ability to scavenge free radicals and reduce oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role. Additionally, compounds containing thiazole rings are often investigated for their antimicrobial and anticancer activities.

Several methods have been developed for synthesizing (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid:

- Method 1: Involves the use of triphenylphosphine in dichloromethane at room temperature, followed by triethylamine.

- Method 2: Utilizes sodium acetate in water at temperatures ranging from 12 to 30°C, followed by hydrogen chloride treatment at lower temperatures.

- General Synthesis Steps:

- Step 1: Reaction of 2-aminothiazole with 2-methoxy-2-oxoacetaldehyde.

- Step 2: Reaction with chloroacetic acid.

- Step 3: Conversion of the carboxylic acid to an imine using a coupling reagent.

The unique structure of (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid positions it for various applications:

- Pharmaceutical Development: Its antioxidant properties make it a candidate for developing therapeutic agents aimed at oxidative stress-related diseases.

- Research Tool: The compound can be used in biochemical assays to study thiazole derivatives and their biological interactions.

Interaction studies have focused on how (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid interacts with various biological macromolecules. These studies reveal potential binding affinities with enzymes and receptors associated with metabolic pathways, indicating its possible role as a lead compound in drug discovery.

Several compounds share structural similarities with (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Amino-thiazol-5-yl)-acetic acid | C6H8N4O3S | Contains an amino group on the thiazole; studied for antimicrobial properties. |

| 5-(Aminomethyl)-thiazole | C6H7N3S | Exhibits activity against various pathogens; simpler structure. |

| Thiazole-based antioxidants | Varies | General class known for radical scavenging abilities; diverse applications in health sciences. |

Uniqueness: The presence of both the thiazole ring and methoxyimino group in (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid distinguishes it from similar compounds, enhancing its potential as a multifunctional agent in medicinal chemistry.